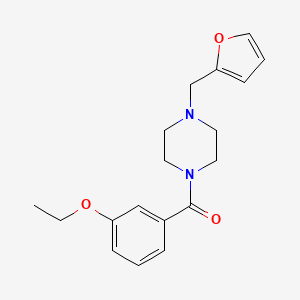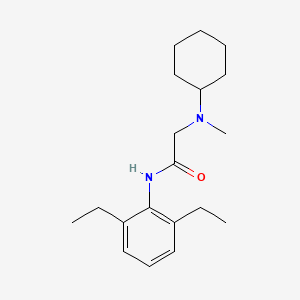
1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine
Vue d'ensemble
Description
1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine, also known as EBF, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. EBF belongs to the class of piperazine derivatives and has a molecular weight of 322.38 g/mol.
Mécanisme D'action
The exact mechanism of action of 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine is not fully understood. However, studies have suggested that 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine exerts its effects through the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine has also been shown to interact with proteins such as Bcl-2 and caspase-3, which are involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine has been shown to have various biochemical and physiological effects. In a study by Zhang et al. (2017), 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine was found to induce apoptosis in human hepatocellular carcinoma cells by activating the caspase-3 pathway. Another study by Li et al. (2019) demonstrated that 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. Additionally, 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine has been shown to improve cognitive function and reduce neuroinflammation in a mouse model of Alzheimer's disease (Zhang et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine in lab experiments is its relatively simple synthesis method. 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine can be synthesized using commercially available reagents and can be purified using column chromatography. Another advantage is its potential applications in various diseases such as cancer, inflammation, and neurological disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine. One future direction is to further investigate its mechanism of action and identify its molecular targets. This will help to optimize its therapeutic potential and identify potential side effects. Another future direction is to study its pharmacokinetics and pharmacodynamics in vivo. This will help to determine the optimal dosage and administration route for 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials.
Applications De Recherche Scientifique
1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. In a study conducted by Zhang et al. (2017), 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine was found to inhibit the proliferation of human hepatocellular carcinoma cells in vitro and in vivo by inducing apoptosis. Another study by Li et al. (2019) demonstrated that 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine has been shown to have potential neuroprotective effects in a study by Zhang et al. (2018), where it was found to improve cognitive function and reduce neuroinflammation in a mouse model of Alzheimer's disease.
Propriétés
IUPAC Name |
(3-ethoxyphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-22-16-6-3-5-15(13-16)18(21)20-10-8-19(9-11-20)14-17-7-4-12-23-17/h3-7,12-13H,2,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQOJAOMQJRYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxyphenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-dimethyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4851217.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4851225.png)

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4851240.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4851251.png)
![3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851258.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B4851275.png)
![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-(2-thienylmethyl)acrylamide](/img/structure/B4851288.png)
![N-(3-methylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4851294.png)
![4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4851304.png)
![2-[2-ethoxy-4-(1-piperidinylcarbonothioyl)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B4851311.png)
![4-(2,3-dimethylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4851318.png)
![8-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4851319.png)